molecular formula C7H10Cl2N4 B1445597 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride CAS No. 1352305-24-8

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride

Cat. No.: B1445597
CAS No.: 1352305-24-8
M. Wt: 221.08 g/mol
InChI Key: ACYDOHXDDJADPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride: is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methanamine group attached to the 6th position of the pyridine ring The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of [1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-1-2-7-9-5-10-11(7)4-6;;/h1-2,4-5H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYDOHXDDJADPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride

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